7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
CAS No.:
Cat. No.: VC14997185
Molecular Formula: C22H14Cl2O4
Molecular Weight: 413.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14Cl2O4 |
|---|---|
| Molecular Weight | 413.2 g/mol |
| IUPAC Name | 7-[(2,4-dichlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C22H14Cl2O4/c23-15-7-6-14(17(24)8-15)12-27-16-9-18(25)22-19(26)11-20(28-21(22)10-16)13-4-2-1-3-5-13/h1-11,25H,12H2 |
| Standard InChI Key | IUELOHMKJLAZTK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Cl)Cl)O |
Introduction
7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen derivatives. It features a chromen core with a hydroxyl group and a dichlorobenzyl ether substituent, contributing to its potential biological activities. Chromen derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial and anticancer activities.
Synthesis
The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves the reaction of 2,4-dichlorobenzyl alcohol with a chromen-4-one precursor. Commonly used bases include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or dimethyl sulfoxide are employed to facilitate the reaction. The reaction mixture is usually heated to promote product formation.
Biological Activities and Applications
Chromen derivatives, including 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, are of interest due to their potential antimicrobial and anticancer activities. These compounds can interact with various biological targets, and their mechanisms of action are often studied through in vitro experiments. The compound's specific biological activities and therapeutic potential require further research to fully elucidate its mechanisms and applications.
Chemical Reactions and Modifications
7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions typical of chromen derivatives. These reactions can be carried out under controlled conditions, often requiring specific catalysts or reagents to achieve desired products while minimizing side reactions. The compound's reactivity with nucleophiles and susceptibility to oxidation are notable chemical properties.
Analytical Techniques
Relevant analyses such as spectral data (NMR, IR) are critical for confirming the identity and purity of synthesized compounds. These analytical techniques provide detailed information about the compound's structure and chemical properties, ensuring that the synthesized material meets the required standards for further research or application.
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